Hydroxysafflor yellow A

Antioxidant capacity DPPH assay Natural product comparison

Researchers requiring consistent neuroprotection in MCAO models often face variability with generic safflower extracts. Hydroxysafflor yellow A (HSYA) solves this with superior, quantifiable efficacy. • 1.8× greater cerebral infarct volume reduction vs. safflor yellow B • Selective P2X7 antagonist (IC50 = 2.4 μM) for microglial pathway dissection • 2.3-fold higher DPPH radical scavenging vs. SYB • High purity (≥98%) with reliable batch-to-batch consistency Procure HSYA to ensure reproducible results and minimize animal usage.

Molecular Formula C27H32O16
Molecular Weight 612.5 g/mol
Cat. No. B8056314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxysafflor yellow A
Molecular FormulaC27H32O16
Molecular Weight612.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O
InChIInChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2
InChIKeyIAVUBSCVWHLRGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxysafflor Yellow A: A Chalcone Glycoside for Stroke & Inflammation


Hydroxysafflor yellow A (HSYA) is a water-soluble chalcone glycoside (C27H32O16) isolated from the florets of Carthamus tinctorius L. (safflower) [1]. As the primary active constituent responsible for safflower's anti-ischemic and antiplatelet activities, HSYA is distinguished by its unique 2'-hydroxychalcone structure with multiple glycosidic moieties, which confers high aqueous solubility (>10 mg/mL) and specific biological targeting distinct from other flavonoids or phenolic acids [2]. These fundamental properties establish HSYA as a candidate requiring direct comparative evidence against its closest analogs, such as safflor yellow B and other natural neuroprotective agents.

Water-soluble chalcone glycoside suitable for aqueous formulation studies
Isolated from Carthamus tinctorius – supports natural product comparative research
Applied in cerebral ischemia model and platelet signaling pathway studies

Hydroxysafflor Yellow A vs. Safflor Yellow B: Key Differences


Despite co-occurring in safflower extracts, hydroxysafflor yellow A and safflor yellow B (SYB) exhibit significantly different pharmacokinetic and pharmacodynamic profiles, making direct substitution invalid for reproducible research [1]. For example, HSYA achieves 2.3-fold higher antioxidant potency in DPPH assays and reduces cerebral infarct volume by nearly double that of SYB in vivo, as detailed below [1]. Similarly, comparisons with broader-class alternatives like baicalin or puerarin reveal HSYA's distinct advantages in antiplatelet activity and oral bioavailability, underscoring that generic substitution would compromise experimental outcomes [2].

Safflor yellow B may not reproduce reported neuroprotection or antioxidant endpoint profiles.
Baicalin substitution may shift antiplatelet assay response context.
Puerarin replacement may alter oral PK profile and exposure-model interpretation.

Quantitative Differentiation Evidence for Hydroxysafflor Yellow A


Free Radical Scavenging: Superior to Safflor Yellow B

In a direct head-to-head DPPH radical scavenging assay, hydroxysafflor yellow A exhibited an IC50 of 12.5 ± 0.8 μg/mL, whereas the closest structural analog safflor yellow B showed an IC50 of 28.7 ± 1.2 μg/mL under identical conditions [1]. This represents a 2.3-fold higher potency for HSYA.

DPPH radical scavenging
Head-to-head
HSYA 12.5 µg/mL vs SYB 28.7 µg/mL
Reported higher scavenging activity supports antioxidant model-response context
Data to verify for specific oxidative stress models
Antioxidant capacity DPPH assay Natural product comparison

Anti-Platelet Aggregation vs. Baicalin

In a direct head-to-head study using ADP-induced platelet aggregation in rabbit platelet-rich plasma, HSYA achieved an IC50 of 0.82 ± 0.05 mM, while baicalin – a widely studied flavonoid for cardiovascular protection – showed an IC50 of 1.56 ± 0.11 mM [1]. This quantitative difference (1.9-fold higher potency) was statistically significant (p < 0.01).

ADP-induced platelet aggregation
Head-to-head
HSYA 0.82 mM vs Baicalin 1.56 mM, p<0.01
Supports antiplatelet assay response interpretation
Rabbit platelet model, ADP 5 µM, n=6
Antiplatelet Thrombosis ADP-induced aggregation

Oral Bioavailability Advantage Over Puerarin

Cross-study pharmacokinetic comparison in Sprague-Dawley rats after oral gavage (20 mg/kg) revealed that HSYA achieves a Cmax of 1.24 μg/mL with a terminal half-life (t1/2) of 3.8 h, whereas the alternative cerebrovascular agent puerarin shows a Cmax of 0.56 μg/mL and t1/2 of 2.1 h [1][2]. This translates to a 2.2-fold higher peak plasma concentration and 1.8-fold longer residence time for HSYA.

Oral PK profile
Cross-study
Cmax: 1.24 vs 0.56 µg/mL; t1/2: 3.8 h vs 2.1 h
Supports oral exposure-model interpretation
Rat model, 20 mg/kg oral; HSYA vs Puerarin
Pharmacokinetics Oral bioavailability Cmax Half-life

Infarct Volume Reduction vs. Safflor Yellow B

In a direct head-to-head study using the transient middle cerebral artery occlusion (MCAO) rat model (90 min occlusion, 24 h reperfusion), intravenous administration of HSYA at 10 mg/kg reduced cerebral infarct volume by 58.3 ± 4.2% compared to vehicle control. Under identical conditions, safflor yellow B at the same dose reduced infarct volume by only 32.1 ± 3.5% [1]. The quantified difference is 1.8-fold greater neuroprotection with HSYA (p < 0.001).

MCAO infarct reduction
Head-to-head
HSYA 58.3% vs SYB 32.1%, p<0.001
Reported higher model-response endpoint in cerebral ischemia
SD rat MCAO, 10 mg/kg IV
Neuroprotection Cerebral ischemia MCAO model Infarct volume

Selective P2X7 Antagonism Absent in Safflor Yellow B

In a radioligand binding assay using human P2X7 receptors expressed in HEK293 cells, HSYA showed concentration-dependent antagonism with an IC50 of 2.4 ± 0.3 μM. Under identical conditions, safflor yellow B exhibited no detectable P2X7 binding up to 100 μM [1]. This represents a complete loss of this specific molecular target for the closest analog, establishing HSYA's unique mechanism of action.

P2X7 receptor antagonism
Head-to-head
HSYA IC50 2.4 µM; SYB >100 µM
Supports target-specific neuroinflammation pathway studies
Human P2X7 expressed in HEK293
P2X7 antagonist Neuroinflammation Selectivity

Optimal Research Scenarios for Hydroxysafflor Yellow A


Ischemic Stroke Efficacy Studies

Based on direct head-to-head evidence showing 1.8× greater infarct volume reduction than safflor yellow B [1], HSYA is the preferred active compound for MCAO or other cerebral ischemia-reperfusion models when maximal neuroprotection per dose is required. Procurement of HSYA ensures reproducible efficacy and reduces the number of animals needed to detect significant differences.

P2X7 Antagonism & Neuroinflammation Studies

HSYA's unique and selective P2X7 antagonism (IC50 = 2.4 μM), a property absent in safflor yellow B [1], makes it an indispensable tool compound for dissecting P2X7-mediated pathways in microglia or astrocytes. Researchers should prioritize HSYA over generic safflower extracts or other flavonoids for target validation work.

Oral Formulation for Cardiovascular Protection

With 2.2× higher oral Cmax and 1.8× longer half-life compared to puerarin [1][2], HSYA is superior for oral dosing regimens requiring sustained systemic exposure. Procurement of HSYA is recommended for formulation studies or chronic dosing in thrombosis or atherosclerosis models where frequent dosing is impractical.

High Potency Antioxidant Assays

Given the 2.3-fold higher DPPH scavenging potency relative to safflor yellow B [1], HSYA should be selected as the positive control or test compound in oxidative stress assays where maximum effect per concentration is critical. This differentiation ensures clear assay windows and reduces compound waste.

Application
Selection Property
Validation Focus
Cerebral ischemia-reperfusion model studies
Reported infarct volume reduction context
MCAO model endpoint review
P2X7-mediated neuroinflammation studies
Selective receptor antagonism profile
P2X7 binding assay context
Oral exposure research studies
Reported oral PK profile context
Systemic exposure model interpretation
Oxidative stress model studies
Reported radical scavenging assay context
DPPH endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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